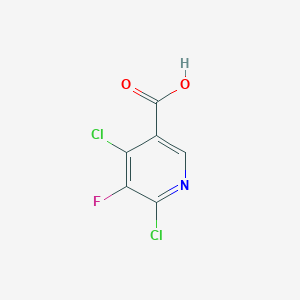

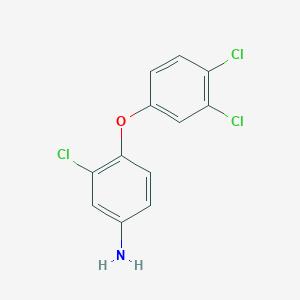

3-Chloro-4-(3,4-dichlorophenoxy)aniline

Overview

Description

“3-Chloro-4-(3,4-dichlorophenoxy)aniline” is a chemical compound with the molecular formula C12H8Cl3NO . It has a molecular weight of 288.56 . The compound is also known by its CAS Number: 57688-23-0 .

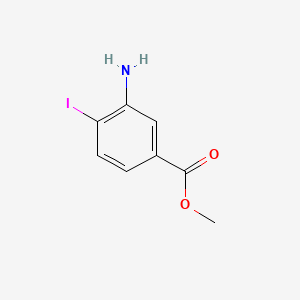

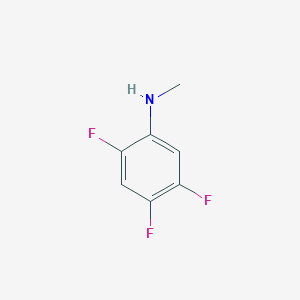

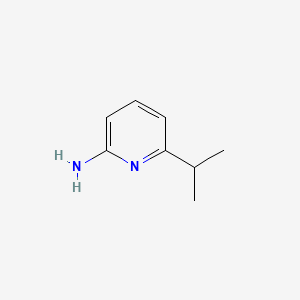

Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(3,4-dichlorophenoxy)aniline” consists of a central aniline (benzenamine) group, with a chlorine atom and a dichlorophenoxy group attached to the benzene ring . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Electrochemical Synthesis Applications

- A study by Shahhosseini et al. (2016) describes the electrochemical synthesis of novel polymers, where a monomer structurally similar to 3-Chloro-4-(3,4-dichlorophenoxy)aniline is used. The synthesized polymer, combined with graphene, exhibited enhanced conductivity and was effectively used as a counter electrode in the fabrication of dye-sensitized solar cells, demonstrating improved energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Materials in Nonlinear Optics (NLO)

- Research by Revathi et al. (2017) focused on the vibrational analysis of aniline derivatives, including compounds structurally related to 3-Chloro-4-(3,4-dichlorophenoxy)aniline. These compounds showed potential utility in nonlinear optical materials, with their structure and vibrational spectra analyzed using Fourier Transform-Infrared and Fourier Transform-Raman techniques, highlighting the influence of substituent positions and hyperconjugation interactions on their properties (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Fluorescent Properties in Polymeric Films

- A study by Buruianǎ et al. (2005) synthesized new Schiff bases structurally analogous to 3-Chloro-4-(3,4-dichlorophenoxy)aniline. These compounds were used as quaternization agents in polyetherurethane precursors to produce polymeric films with fluorescent properties. The photochromic mechanism of these compounds was investigated, demonstrating their potential in applications requiring fluorescent materials (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Synthesis of Advanced Chemical Compounds

- Wen Zi-qiang (2007) reported on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, a compound related to 3-Chloro-4-(3,4-dichlorophenoxy)aniline. The synthesis process highlighted the potential of such compounds in the development of advanced chemical compounds with applications in various industrial sectors (Wen Zi-qiang, 2007).

Application in Environmental Remediation

- Research by Sauleda and Brillas (2001) involved the treatment of solutions containing aniline and 4-chlorophenol, compounds structurally similar to 3-Chloro-4-(3,4-dichlorophenoxy)aniline. They explored the use of ozone and catalyzed ozonations in acidic solutions for the mineralization of these compounds, indicating the potential application of similar compounds in environmental remediation processes (Sauleda & Brillas, 2001).

Safety and Hazards

properties

IUPAC Name |

3-chloro-4-(3,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO/c13-9-3-2-8(6-10(9)14)17-12-4-1-7(16)5-11(12)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMBCCLMZZUHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20605652 | |

| Record name | 3-Chloro-4-(3,4-dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(3,4-dichlorophenoxy)aniline | |

CAS RN |

57688-23-0 | |

| Record name | 3-Chloro-4-(3,4-dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

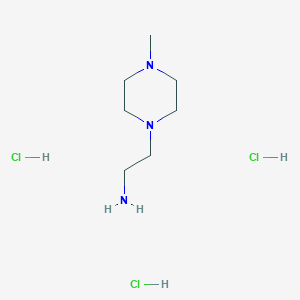

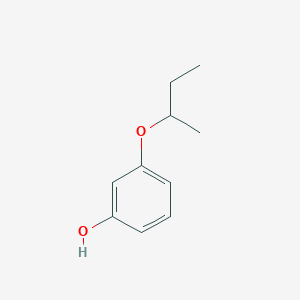

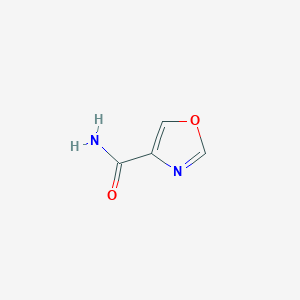

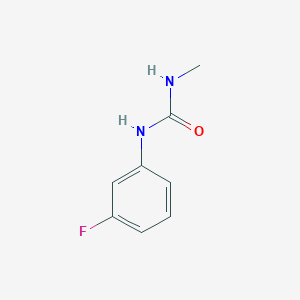

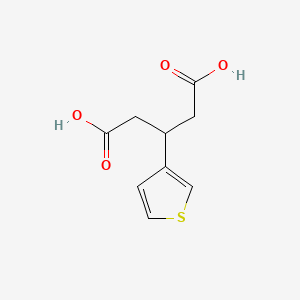

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)